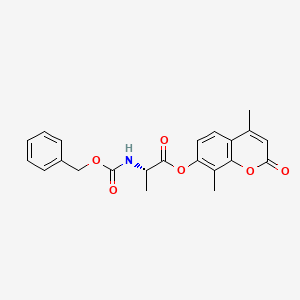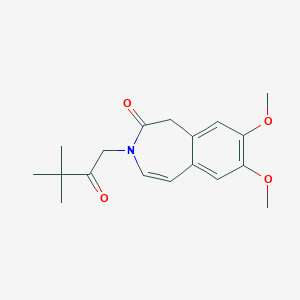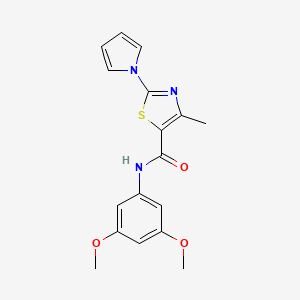
(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is fused with a propanoate moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromen ring system and the subsequent attachment of the propanoate moiety. Common reagents used in the synthesis include phenylmethoxycarbonyl chloride, which reacts with the chromen derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted chromen derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate include other chromen derivatives and propanoate esters, such as:
- Ethyl acetoacetate
- Methyl acetoacetate
- Diethyl malonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both the chromen ring system and the propanoate moiety allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H21NO6/c1-13-11-19(24)29-20-14(2)18(10-9-17(13)20)28-21(25)15(3)23-22(26)27-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,23,26)/t15-/m0/s1 |
InChI Key |
CLZUDOCSHIPPGG-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-butoxyphenyl)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147860.png)

![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide](/img/structure/B11147871.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147875.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147882.png)
![2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole](/img/structure/B11147894.png)
![2-(2-methoxyphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11147897.png)
![dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11147911.png)
![4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11147919.png)
![ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate](/img/structure/B11147921.png)

![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan](/img/structure/B11147927.png)
![ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11147930.png)
